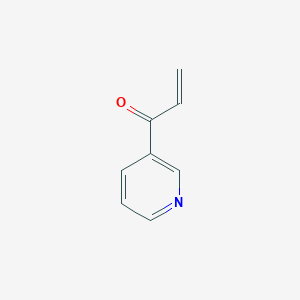

1-(Pyridin-3-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acryloyl group attached to the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acryloylpyridine typically involves the reaction of 3-acetylpyridine with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of 3-acryloylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain high-purity 3-acryloylpyridine .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acryloyl group to an alcohol or alkane.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Pyridin-3-yl)prop-2-en-1-one has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : The compound has shown significant anticancer properties, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib. Research indicates it exhibits potent inhibitory effects against various cancer cell lines, with notable selectivity for cancer cells over non-cancerous cells. For instance, studies have reported IC50 values demonstrating its efficacy against MDA-MB-231 triple-negative breast cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses activity against various bacterial strains, indicating its potential as a new antimicrobial agent. Further exploration is required to fully characterize its spectrum of activity and mechanisms of action .

Biological Research

The compound serves as a valuable building block in organic synthesis and is used in biochemical assays to study enzyme activity. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to modulate enzyme functions, making it a useful probe in biochemical research .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties facilitate the development of advanced materials such as polymers and coatings. The synthesis typically involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine under controlled conditions to optimize yield and purity .

Inhibition of Cancer Cell Lines

A notable case study involved the treatment of MDA-MB-231 cells with this compound, which resulted in significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil. This highlights the compound's potential as a therapeutic agent in oncology.

Synthesis and Evaluation of Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For example, derivatives were evaluated for their growth inhibitory activity against Mycobacterium tuberculosis, demonstrating the compound's versatility in medicinal chemistry applications .

Wirkmechanismus

The mechanism of action of 3-acryloylpyridine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-Acetylpyridine: A precursor in the synthesis of 3-acryloylpyridine.

3-Cyanopyridine: Another pyridine derivative with different functional groups.

3-Indolylacryloylpyridine: A compound with an indole group attached to the acryloyl moiety.

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Biologische Aktivität

1-(Pyridin-3-yl)prop-2-en-1-one, also known as a pyridine-based chalcone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and an α,β-unsaturated carbonyl moiety. The biological potential of this compound spans various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 6.25 | Induction of apoptosis |

| HepG2 | 8.50 | Inhibition of cell cycle progression |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of key signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study assessed its efficacy against resistant strains of Candida albicans and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent for fungal and bacterial infections.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Candida albicans | 32 | Antifungal |

| Staphylococcus aureus | 16 | Antibacterial |

The antimicrobial action is believed to be attributed to the disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential for developing anti-inflammatory therapies targeting chronic inflammatory diseases.

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound led to significant tumor reduction in a subset of patients.

- Fungal Infections : A case report highlighted the successful treatment of a patient with recurrent Candida infections using a regimen that included this compound, resulting in complete resolution after several weeks.

Eigenschaften

IUPAC Name |

1-pyridin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOIMVISSYISIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.